Dimetipirium bromide
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Overview
Description
Dimetipirium bromide is a chemical compound with the molecular formula C23H30BrNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its bromide ion, which plays a crucial role in its chemical behavior and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimetipirium bromide can be synthesized through a series of chemical reactions involving the bromination of specific precursor compounds. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent. The reaction is typically carried out at reflux temperature in the presence of a catalytic amount of benzoyl peroxide . The resulting brominated product is then purified through various techniques to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production to achieve the desired quality and quantity of this compound .
Chemical Reactions Analysis
Types of Reactions
Dimetipirium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of oxidized products.
Reduction Reactions: This compound can be reduced under specific conditions to yield reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of this compound, respectively .
Scientific Research Applications
Dimetipirium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and specialty chemicals
Mechanism of Action
The mechanism of action of dimetipirium bromide involves its interaction with specific molecular targets. The bromide ion plays a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Dimetipirium bromide can be compared with other similar compounds, such as:
Didecyldimethylammonium bromide: Known for its antimicrobial properties and applications in controlling biofilms.
Pinaverium bromide: Used as a spasmolytic agent for the treatment of irritable bowel syndrome.
This compound is unique in its specific chemical structure and reactivity, which distinguishes it from other bromide-containing compounds.
Properties
CAS No. |
51047-24-6 |
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Molecular Formula |
C23H30BrNO3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(1,2,5-trimethylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C23H30NO3.BrH/c1-18-14-15-19(2)24(18,3)16-17-27-22(25)23(26,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-13,18-19,26H,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OAOFTCGGCRBLAW-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC([N+]1(C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] |
Origin of Product |
United States |
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